molecular formula C5H2ClN3 B106730 4-Chloropyrimidine-5-carbonitrile CAS No. 16357-68-9

4-Chloropyrimidine-5-carbonitrile

Cat. No. B106730
CAS RN: 16357-68-9
M. Wt: 139.54 g/mol
InChI Key: ZVJJQADVZUHQTR-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and carbonitrile groups attached to the ring. The chloro and carbonitrile substituents on the pyrimidine ring influence its reactivity and interaction with other molecules, making it a valuable intermediate in pharmaceutical and chemical research .

Synthesis Analysis

The synthesis of chloropyrimidine derivatives, including 4-chloropyrimidine-5-carbonitrile, has been the subject of various studies. A green and environmentally friendly approach for the synthesis of related compounds has been reported, which involves a one-step synthesis using potassium carbonate in water . Another study describes a scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, highlighting the safety and storability of intermediates, which could be adapted for the synthesis of 4-chloropyrimidine-5-carbonitrile . Additionally, a facile and green approach for the synthesis of spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile derivatives has been developed, using DBU as a catalyst, which could potentially be applied to the synthesis of 4-chloropyrimidine-5-carbonitrile .

Molecular Structure Analysis

The molecular structure of chloropyrimidine derivatives has been extensively studied using various spectroscopic techniques and theoretical methods. For instance, the molecular conformation of certain pyrimidine-5-carbonitrile derivatives is locked by intramolecular interactions, which are crucial for understanding the properties and reactivity of these compounds . Structural and spectroscopic studies on some chloropyrimidine derivatives have provided insights into their optimized geometries, electronic charge distribution, and molecular electrostatic potential surfaces .

Chemical Reactions Analysis

Chloropyrimidine derivatives are versatile intermediates that can undergo various chemical reactions to form a wide range of products. For example, novel synthesis and reactions of isothiazolo[3,4-d]pyrimidine-3-carbonitriles have been reported, demonstrating the reactivity of the pyrimidine ring with different nucleophiles to yield new derivatives . Additionally, the synthesis of triazolopyrimidine-6-carbonitriles and cyanoaminopyrimidine-5-carbonitriles through three-component condensation reactions has been described, showcasing the potential of chloropyrimidine derivatives to participate in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloropyrimidine-5-carbonitrile derivatives are influenced by their molecular structure. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to analyze the vibrational properties of these compounds . Theoretical calculations, such as HOMO-LUMO and NBO analysis, have been used to predict the stability and reactivity of these molecules . Additionally, molecular docking studies suggest that certain chloropyrimidine derivatives may exhibit inhibitory activity against specific enzymes, indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Molecular Structure Analysis

4-Amino-2-chloropyrimidine-5-carbonitrile, a compound related to 4-Chloropyrimidine-5-carbonitrile, has been studied for its molecular structure in the solid phase using Raman and infrared (IR) spectra. Computational methods like B3LYP and Moller–Plesset second perturbation (MP2) were employed to predict structural and vibrational characteristics, providing insights into molecular geometry changes. This research demonstrates the use of vibrational spectroscopy in studying molecular structure due to its sensitivity to molecular geometry changes (Abuelela et al., 2016).

Synthesis and Spectroscopic Studies

Studies on chloropyrimidine derivatives, including compounds similar to 4-Chloropyrimidine-5-carbonitrile, have been conducted using ab initio quantum chemical and experimental spectroscopic methods. These studies aimed to understand the structure and spectral characteristics of these compounds, providing a comprehensive assignment of vibrational and electronic spectra (Gupta et al., 2006).

Antitumor and Antimicrobial Testing

New analogues of 4-chloro-pyrimidine-5-carbonitriles have been synthesized and evaluated for their in-vitro antitumor activity. Certain compounds showed high inhibitory activity against leukemia, while others displayed moderate activity. Additionally, these compounds were screened for in-vitro antibacterial and antifungal activities, revealing significant antibacterial activity against specific bacterial strains (Taher & Helwa, 2012).

Novel Synthesis Techniques

Innovative methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives from compounds including 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile have been developed. These techniques involved environmentally friendly reactions under solvent-free conditions, highlighting advancements in synthesis methods and their applications in creating new compounds with potential antibacterial activity (Rostamizadeh et al., 2013).

Anticancer Agent Synthesis

A study reported the ultrasound-promoted synthesis of novel thiadiazolo[3,2-α]pyrimidine derivatives. These compounds, which are structurally related to 4-Chloropyrimidine-5-carbonitrile, exhibited in-vitro anticancer activities against various human tumor cell lines. The research included a docking study and ADME property analysis, indicating the potential of these compounds as anticancer agents (Tiwari et al., 2016).

Safety And Hazards

When handling “4-Chloropyrimidine-5-carbonitrile”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Dust formation should also be avoided .

Future Directions

Future research on “4-Chloropyrimidine-5-carbonitrile” and its derivatives could focus on their potential as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown in vitro cytotoxic activities against a panel of human tumor cell lines , suggesting potential applications in cancer treatment.

properties

IUPAC Name

4-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJJQADVZUHQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520127
Record name 4-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrimidine-5-carbonitrile

CAS RN

16357-68-9
Record name 4-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrimidine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
VP Gupta, A Sharma, A Virdi, V Ram - Spectrochimica Acta Part A …, 2006 - Elsevier
Ab initio quantum chemical and experimental spectroscopic studies in the infrared (4000–60cm −1 ) and UV spectral regions are being reported on 4-chloro-2,6-dimethylsulfanyl …
Number of citations: 67 www.sciencedirect.com
AT Taher, AA Helwa - Chemical and Pharmaceutical Bulletin, 2012 - jstage.jst.go.jp
The synthesis of some new 4-chloro-pyrimidine-5-carbonitriles (3b–d), 4-substituted-amino-pyrimidine-5-carbonitriles (4a–g), trioxo and dioxo-thiazolo [3, 2-a] pyrimidine-6-carbonitriles …
Number of citations: 9 www.jstage.jst.go.jp
N Agarwal, P Srivastava, SK Raghuwanshi… - Bioorganic & medicinal …, 2002 - Elsevier
… -6-oxo-1,6-dihydropyrimidine-5-carbonitrile (2) was subjected for halogenation by refluxing with POCl 3 for 4–5 h to yield 2-alkylsulfanyl-6-aryl-4-chloropyrimidine-5-carbonitrile (3). The …
Number of citations: 112 www.sciencedirect.com
PF Juby, TW Hudyma, M Brown… - Journal of Medicinal …, 1982 - ACS Publications
… -5-carbonitrile (26) it was necessary to modify method A slightly in order to ensure complete hydrolysis of the intermediate 2-[2-(allyloxy)phenyl]-4-chloropyrimidine5-carbonitrile. After …
Number of citations: 28 pubs.acs.org
H Beyzaei, M Moghaddam-Manesh, R Aryan… - Chemical Papers, 2017 - Springer
… It is also observed that this ring system could form in the reaction of t-butyl carbazate with 4-chloropyrimidine-5-carbonitrile (Soth et al. 2011) or treatment of 5-aminopyrazole derivatives …
Number of citations: 27 link.springer.com
S Kunikawa, A Tanaka, Y Takasuna, M Tasaki… - Bioorganic & Medicinal …, 2018 - Elsevier
Protein kinase C theta (PKCθ) plays a critical role in T cell signaling and is an attractive target for the treatment of T cell-mediated diseases such as transplant rejection and autoimmune …
Number of citations: 3 www.sciencedirect.com
AE Rashad, M Abdelmegid, AH Shamroukh… - Org. Chem. Ind …, 2014 - researchgate.net
… In general, 3-aminopyrazolo[3,4-d]pyrimidine(41) was prepared by heating of 4-chloropyrimidine-5carbonitrile (40)with hydrazine hydrate[45]. …
Number of citations: 18 www.researchgate.net
SP Tumkyavichyus, RI Matulyauskene - Chemistry of Heterocyclic …, 1987 - Springer
… Reaction of 2-methylthio-4-chloropyrimidine-5-carbonitrile (I) with the sodium salt of thioglycolic acid resulted in the synthesis of compound II, which, when treated with sodium ethoxide, …
Number of citations: 2 link.springer.com
VP Gupta - 2015 - books.google.com
… Electronic transitions and assignments for 4-chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile (molecule 1) and 2-methylsulfanyl-6-(2-thienyl)-4chloropyrimidine-5-carbonitrile (…
Number of citations: 103 books.google.com
W Yu, PG Bulger, KM Maloney - Green Chemistry, 2016 - pubs.rsc.org
… 3-Chloropyrazine-2-carbonitrile and 4-chloropyrimidine-5-carbonitrile produced their corresponding 3-aminoisoxazoles in 92% (compound 14, entry 10) and 62% yield (compound 15, …
Number of citations: 6 pubs.rsc.org

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